tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate
Description
tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate is a carbamate derivative featuring a cyclopentyl core substituted with a 3-phenylprop-2-enamido methyl group. Its tert-butyl carbamate moiety acts as a protective group, enhancing stability during synthetic processes. The compound’s unique structure—combining a rigid cyclopentyl ring, an aromatic phenyl group, and an enamide linkage—confers distinct physicochemical and biological properties, making it relevant in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[1-[(3-phenylprop-2-enoylamino)methyl]cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)22-20(13-7-8-14-20)15-21-17(23)12-11-16-9-5-4-6-10-16/h4-6,9-12H,7-8,13-15H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDBVCIMTOBWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate involves several steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent . This method ensures the formation of the desired compound with high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts, cesium carbonate, and 1,4-dioxane . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | CAS Number/Reference | Structural Features | Key Differences | Impact on Properties/Applications |
|---|---|---|---|---|
| tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate | N/A | Cyclopentyl core, 3-phenylprop-2-enamido methyl group, tert-butyl carbamate | Reference compound | High rigidity, potential enzyme inhibition due to aromatic and enamide motifs |
| tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | 79069-13-9 | Hydroxyalkyl chain | Hydroxy vs. enamide substituent | Reduced lipophilicity; altered solubility and hydrogen-bonding capacity |
| tert-butyl N-(4-fluorophenyl)carbamate | N/A | Fluorophenyl substituent | Fluorine atom instead of cyclopentyl-enamide system | Enhanced lipophilicity; improved enzyme inhibition (e.g., kinase targets) |
| tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate | N/A | Chlorophenylmethoxy group, cyclohexyl core | Chlorine substituent and cyclohexyl vs. cyclopentyl ring | Increased reactivity in electrophilic interactions; distinct ring conformation affects target binding |
| tert-butyl N-(2-aminoethyl)carbamate | 106391-86-0 | Aminoethyl group | Amino group vs. enamide | Higher basicity; potential for protonation in biological systems |
| tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate | N/A | Sulfamoylmethyl substituent, cyclobutyl core | Sulfonamide functionality | Enhanced biological activity (e.g., enzyme inhibition via sulfonamide interactions) |
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is likely higher than hydroxyalkyl derivatives (e.g., ~2.5 vs. ~1.8 for tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate) due to aromatic and cyclopentyl groups .
- Solubility: Polar enamide and carbamate groups may improve aqueous solubility compared to fully nonpolar analogs (e.g., tert-butyl N-phenylcarbamate) .
- Stability : The tert-butyl group enhances steric protection, reducing hydrolysis rates relative to unsubstituted carbamates .
Research Findings and Case Studies
- Structure-Activity Relationships (SAR) : Modifications to the cyclopentyl ring or enamide group (e.g., introducing chlorine or fluorine) could mimic the enhanced activity observed in chlorophenyl or fluorophenyl analogs .
- Drug Design: The compound’s rigidity and aromaticity align with scaffolds used in kinase inhibitors, as seen in tert-butyl N-(2-amino-4-methylpentyl)carbamate’s anticancer properties .
- Synthetic Pathways : Protection-deprotection strategies, as demonstrated in tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate synthesis, are applicable for scalable production .
Biological Activity
Tert-butyl N-{1-[(3-phenylprop-2-enamido)methyl]cyclopentyl}carbamate is a synthetic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula CHNO and a molecular weight of 344.45 g/mol. Its structure includes a tert-butyl group , which is known for its steric hindrance, and a cyclopentyl moiety , which may influence its biological interactions. The compound's CAS number is 946384-77-6, and it is characterized by the presence of a carbamate functional group that can undergo hydrolysis and participate in various chemical reactions such as Michael addition.
Understanding the biological activity of this compound requires examining its interaction with biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to various physiological processes.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound, focusing on its pharmacological effects:
Antimicrobial Activity
The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens. For instance, compounds with similar structures have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Case Study: Antimicrobial Efficacy
A comparative study highlighted the antimicrobial properties of related compounds:
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound A | 4 | MRSA |
| Compound B | 8 | C. difficile |
| This compound | TBD | TBD |
This table illustrates the need for further research to establish specific MIC values for this compound.
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity are crucial for evaluating the safety profile of this compound. Preliminary results indicate that it exhibits favorable toxicity profiles in human cell lines, maintaining cell viability even at higher concentrations.
Toxicity Profile Summary
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 4 | 100 |
| 16 | 95 |
| 32 | 90 |
These findings suggest that this compound may have a promising safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
